![molecular formula C22H36SSn B14307411 Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane CAS No. 114245-12-4](/img/structure/B14307411.png)
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane typically involves the reaction of tributylstannane with a suitable precursor containing the 4-(phenylsulfanyl)buta-2,3-dien-2-yl moiety. One common method involves the use of a Grignard reagent or an organolithium compound to introduce the butadiene moiety, followed by the addition of tributylstannane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as tributyltin hydride or other organotin hydrides.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of deoxygenated products .
Aplicaciones Científicas De Investigación
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane involves its ability to participate in radical reactions. The tin atom in the compound can facilitate the formation of radicals, which then undergo various transformations. The phenylsulfanyl group can also interact with other molecules, influencing the overall reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Tributylstannane: A simpler organotin compound used in similar radical reactions.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Another organotin compound with a thiophene moiety.
Tributyl[4-(1,2,2-triphenylethenyl)phenyl]stannane: An organotin compound with a triphenylethenyl group.
Uniqueness
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
114245-12-4 |
|---|---|
Fórmula molecular |
C22H36SSn |
Peso molecular |
451.3 g/mol |
InChI |
InChI=1S/C10H9S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
AEAWQOABDYUCHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C=CSC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
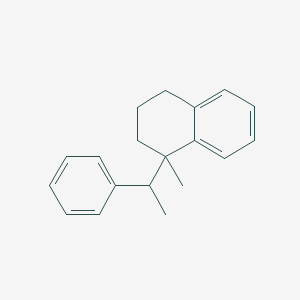
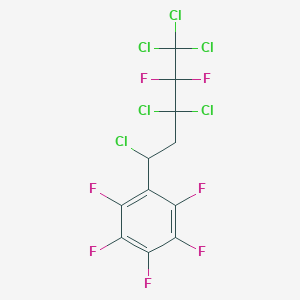
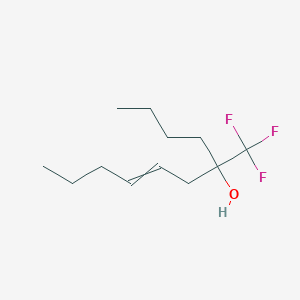
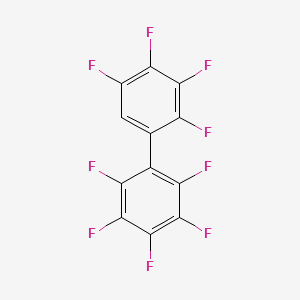

![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
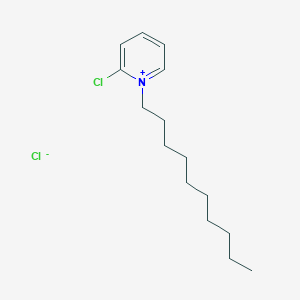
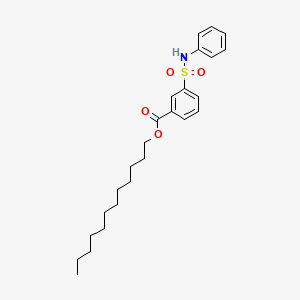
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
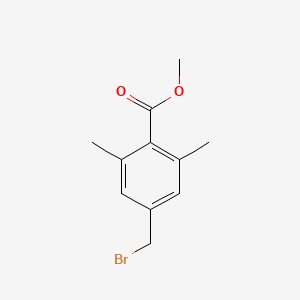

![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
